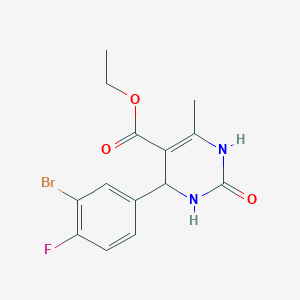

Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

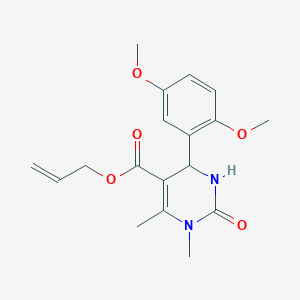

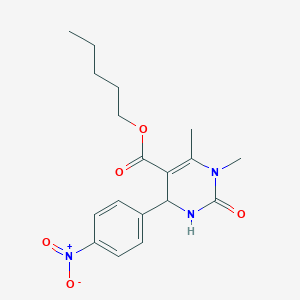

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar pyrimidine ring system, with the various substituents adding complexity to the overall structure. The electron-withdrawing nature of the bromo and fluoro substituents could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The bromo and fluoro substituents might be susceptible to nucleophilic aromatic substitution reactions, and the ester group could undergo hydrolysis or other typical ester reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and fluoro substituents would likely make the compound relatively dense and possibly volatile. The ester group could make the compound somewhat polar, which would influence its solubility properties .Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of similar compounds, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has provided insights into their conformations. X-ray diffraction (XRD) techniques are employed to determine the crystal structures, which are crucial for understanding the chemical and physical properties of these compounds (Kurbanova et al., 2009).

Reaction Pathway Elucidation

Research has delved into the dramatic effects of reactants like thiophenol on the reaction pathways of related ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate compounds. These studies explore how reactant ratios, temperature, and time influence outcomes such as ring expansion and nucleophilic substitution, providing valuable data for synthetic chemistry applications (Fesenko et al., 2010).

Thermodynamic Properties

The combustion energies and thermodynamic properties of esters related to the compound have been experimentally obtained using bomb calorimetry. These properties include enthalpies of combustion, formation, fusion, vaporization, and sublimation, which are essential for the development of materials and energy-related applications (Klachko et al., 2020).

Antitubercular Activity

A small library of dihydropyrimidines, structurally related to the specified compound, has been synthesized and evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis. This research indicates the potential for developing new antitubercular agents based on the tetrahydropyrimidine scaffold (Trivedi et al., 2010).

Future Directions

Properties

IUPAC Name |

ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrFN2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)8-4-5-10(16)9(15)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGRJJCZJSAAOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(3-chloroanilino)carbonyl]-2-({4-nitrobenzoyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B405818.png)

![2-[(2-Cyanobenzyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B405825.png)

![2-[(2-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B405826.png)

![2-[(2-Cyanobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B405827.png)

![2-[(2-Cyanobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B405828.png)

![6,8-dichloro-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405831.png)

![6,8-Dichloro-4-(3-nitro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405832.png)

![1,6,8-trichloro-4-(2-chlorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405834.png)

![3-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B405835.png)